Scientific Field: Medicinal Chemistry.
Application Summary: This research focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives to develop new antimicrobial agents with excellent antibacterial activity.
Methods of Application: The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Scientific Field: Organic Chemistry.
Application Summary: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential.
Methods of Application: DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds.
Application Summary: This research focused on the synthesis of halogenated heterocycles, which are a class of compounds that include “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”.
Methods of Application: The specific methods of synthesis can vary widely depending on the specific compound being synthesized.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline has the molecular formula C9H9Cl2N and a molecular weight of approximately 202.08 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a boiling point that is not well-documented in available literature . The compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline structure, which contributes to its unique chemical behavior.
Research indicates that 2,4-dichloro-5,6,7,8-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential role in treating hyperlipidemia and may possess anti-inflammatory properties. Additionally, compounds in the tetrahydroquinoline family have shown promise in neuroprotective applications and as potential agents against certain types of cancer .
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline typically involves:
The applications of 2,4-dichloro-5,6,7,8-tetrahydroquinoline span various fields:
Interaction studies have revealed that 2,4-dichloro-5,6,7,8-tetrahydroquinoline interacts with various biological targets. Its structure allows it to bind effectively to enzymes involved in lipid metabolism and potentially modulate pathways related to inflammation and cellular signaling . Further research is ongoing to elucidate its mechanisms of action fully.
Several compounds share structural similarities with 2,4-dichloro-5,6,7,8-tetrahydroquinoline. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5,6,7,8-Tetrahydroquinoline | C9H11N | No chlorine substituents |
2-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | Single chlorine substituent |
3-Nitro-5,6,7,8-tetrahydroquinoline | C9H10N2O2 | Contains a nitro group |
4-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | Chlorine at the para position |
N-Methyl-5,6,7,8-tetrahydroquinoline | C10H13N | Methyl group on nitrogen |
The presence of two chlorine atoms at specific positions distinguishes 2,4-dichloro-5,6,7,8-tetrahydroquinoline from its analogs and may influence its reactivity and biological activity significantly.